4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline
Overview
Description
4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline is a heterocyclic aromatic organic compound characterized by its complex structure, which includes a tetrazole ring fused to a quinoxaline core
Mechanism of Action
Target of Action
Quinoxaline derivatives, which are structurally similar, have been known to possess antibacterial, antifungal, and antiviral properties .
Mode of Action
The mode of action of 4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline involves a process known as azido-tetrazole tautomerism . This is a type of ring-chain transformation that is reversible and proceeds spontaneously or during the preparation of solutions of such compounds . The azidoazomethine-tetrazole tautomeric equilibrium and the electron-withdrawing character of the fused tetrazolo system play a central role in these transformations .
Biochemical Pathways
The compound is capable of rearrangement to tetrazole isomers with various types of ring fusion between the azole and azine moieties . This suggests that it may interact with biochemical pathways involving these moieties.
Result of Action
The result of the action of this compound involves the formation of new nitrogen-enriched quinoxaline-based structures . The compound can be used as a quinoxaline-azide precursor, serving as a precursor for these structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline typically involves multiple steps, starting with the formation of the quinoxaline core followed by the introduction of the tetrazole and azido groups. One common synthetic route involves the reaction of 1,2-diaminobenzene with 1,2-diketone to form quinoxaline, which is then further modified to introduce the tetrazole and azido functionalities.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic aromatic substitution reactions can be performed using amines and other nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, 4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline is used as a precursor for the synthesis of nitrogen-rich heterocycles, which are valuable in the development of new materials and catalysts.
Biology: In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound's unique structure allows it to be explored as a therapeutic agent. Its potential to inhibit specific enzymes or receptors can lead to the development of new medications.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Tetrazolo[1,5-a]quinazoline: Similar in structure but differs in the presence of a quinazoline core.
Triazolo[1,5-a]quinoxaline: Contains a triazole ring instead of a tetrazole ring.
Quinoxaline derivatives: Various derivatives with different substituents on the quinoxaline core.
Properties
IUPAC Name |
4-azidotetrazolo[1,5-a]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N8/c9-13-11-7-8-12-14-15-16(8)6-4-2-1-3-5(6)10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRVVKBADMPUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=NN23)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.